molecular formula C6H4BrNO3 B2879649 6-Bromo-2-hydroxynicotinic acid CAS No. 1805506-21-1

6-Bromo-2-hydroxynicotinic acid

Cat. No. B2879649
CAS RN: 1805506-21-1
M. Wt: 218.006
InChI Key: YFHKLJZXZABYPU-UHFFFAOYSA-N
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Description

6-Bromo-2-hydroxynicotinic acid is a chemical compound with the molecular formula C6H4BrNO3 . It has a molecular weight of 218.00 .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered aromatic ring (a pyridine ring) with a bromine atom attached at the 6th position and a hydroxyl group at the 2nd position .


Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 218.00 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility are not available .

Scientific Research Applications

Electrocatalytic Applications

Electrocatalytic Synthesis of 6-Aminonicotinic Acid The electrosynthesis of 6-aminonicotinic acid from brominated pyridines in the presence of CO2 has been explored. The silver electrode demonstrates a notable electrocatalytic effect for the bromo derivative, facilitating the reduction process and yielding 6-aminonicotinic acid with good efficiency. This study illustrates the potential of electrocatalysis in utilizing brominated nicotinic acids for synthesizing valuable compounds A. Gennaro, C. Sánchez-Sánchez, A. Isse, V. Montiel, 2004.

Structural and Spectroscopic Analysis

Infrared Multiple-Photon Dissociation Spectroscopy of Deprotonated 6-Hydroxynicotinic Acid The gas-phase structure of deprotonated 6-hydroxynicotinic acid has been determined, revealing that the 6-pyridone tautomer is favored. This study provides insight into the structural dynamics of brominated nicotinic acids and their potential for various scientific applications, including material science and analytical chemistry M. V. van Stipdonk, Michael J. Kullman, G. Berden, J. Oomens, 2014.

Electrocatalytic Carboxylation

Electrocatalytic Carboxylation of 2-Amino-5-Bromopyridine with CO2 A novel electrochemical method for carboxylating 2-amino-5-bromopyridine with CO2 in an ionic liquid to form 6-aminonicotinic acid has been developed, avoiding the use of volatile and toxic solvents. This process highlights the efficiency of using brominated nicotinic acids in carbon dioxide capture and utilization technologies Q. Feng, Ke‐long Huang, Suqin Liu, X. Wang, 2010.

Mechanism of Action

Target of Action

The primary target of 6-Bromo-2-hydroxynicotinic acid is nicotinic acid dehydrogenase , an enzyme that plays a crucial role in the metabolism of nicotinic acid . This enzyme is responsible for converting nicotinic acid into 6-hydroxynicotinic acid .

Mode of Action

This compound interacts with its target, nicotinic acid dehydrogenase, by serving as a substrate for the enzyme . The enzyme catalyzes the conversion of nicotinic acid into 6-hydroxynicotinic acid, a process that involves the transfer of electrons in redox reactions .

Biochemical Pathways

The biochemical pathway affected by this compound is the nicotinic acid metabolism pathway . This pathway involves the conversion of nicotinic acid into 6-hydroxynicotinic acid, which serves as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a vital role in various metabolic processes, including redox reactions .

Result of Action

The action of this compound results in the production of 6-hydroxynicotinic acid, a valuable pharmaceutical intermediate . This compound plays a significant role in the synthesis of nitrogen-containing heterocyclic compounds, which are crucial in chemical pesticides . It also facilitates lipase breakdown, making it valuable in the formulation of weight loss medications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the enzyme activity of nicotinic acid dehydrogenase, which is crucial for the action of this compound, can be affected by changes in temperature, pH, and the presence of other molecules . .

properties

IUPAC Name

6-bromo-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-4-2-1-3(6(10)11)5(9)8-4/h1-2H,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHKLJZXZABYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1805506-21-1
Record name 6-bromo-2-hydroxypyridine-3-carboxylic acid
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